molecular formula C9H17N3 B11740520 1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine

1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine

Katalognummer: B11740520
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: JODFVYOJJDTCOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is an organic compound belonging to the class of amines It features a pyrazole ring substituted with an ethyl group at the first position and a 2-methylpropyl group at the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by alkylation reactions. One common method involves the reaction of hydrazine with 1,3-diketones to form the pyrazole ring. Subsequent alkylation with ethyl halides and 2-methylpropyl halides under basic conditions yields the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

    1-Ethyl-1H-pyrazol-4-amine: Lacks the 2-methylpropyl group, resulting in different chemical and biological properties.

    N-(2-Methylpropyl)-1H-pyrazol-4-amine: Lacks the ethyl group, affecting its reactivity and applications.

Uniqueness: 1-Ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

Molekularformel

C9H17N3

Molekulargewicht

167.25 g/mol

IUPAC-Name

1-ethyl-N-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-4-12-7-9(6-11-12)10-5-8(2)3/h6-8,10H,4-5H2,1-3H3

InChI-Schlüssel

JODFVYOJJDTCOS-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=N1)NCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.